Eupalinilide A
Overview
Description
Eupalinilide A is a sesquiterpene lactone isolated from the East Asian herbaceous perennial Eupatorium lindleyanum . This compound has garnered significant interest due to its unique biological properties, including its ability to inhibit hematopoietic stem/progenitor cell differentiation, thereby promoting progenitor expansion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eupalinilide A involves multiple steps, including bromination, Favorskii rearrangement, and allylic oxidation . The process begins with the bromination of carvone, followed by a Favorskii rearrangement to produce a lactone. Subsequent steps involve reduction, dehydration, and the addition of vinyl lithium to achieve the desired stereochemistry . The final stages include esterification and selective oxidation to yield this compound .
Industrial Production Methods
This involves optimizing reaction conditions and scaling up the synthesis to produce sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Eupalinilide A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and 3,5-dimethylpyrazole.
Reduction: Modified Luche reduction is used for selective reduction.
Substitution: Reagents such as vinyl lithium are employed for stereochemical control.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield this compound .
Scientific Research Applications
Eupalinilide A has a wide range of scientific research applications:
Mechanism of Action
Eupalinilide A exerts its effects by inhibiting the differentiation of hematopoietic stem/progenitor cells, thereby promoting their expansion . The exact molecular targets and pathways involved are still under investigation, but it is believed to act independently of other known mechanisms for stem cell expansion .
Comparison with Similar Compounds
Eupalinilide A is part of a family of sesquiterpene lactones, which includes compounds such as Eupalinilide E, Eupachinilide B, and Eupalinilide G . These compounds share similar structural features but differ in their biological activities and specific applications. This compound is unique in its ability to promote stem cell expansion, a property not commonly found in other sesquiterpene lactones .
List of Similar Compounds
This compound stands out due to its specific biological activity and potential therapeutic applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
[6-(chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO7/c1-10(5-7-22)17(23)27-13-8-20(26,9-21)12-4-6-19(3,25)15(12)16-14(13)11(2)18(24)28-16/h4-6,12-16,22,25-26H,2,7-9H2,1,3H3/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMITLRFJSJRS-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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